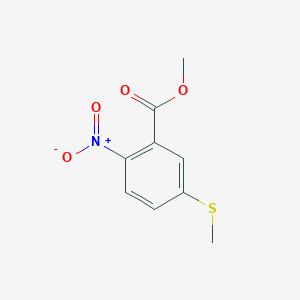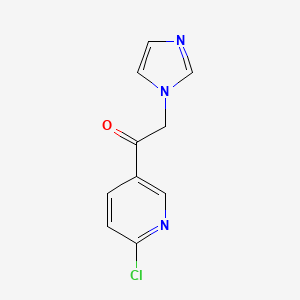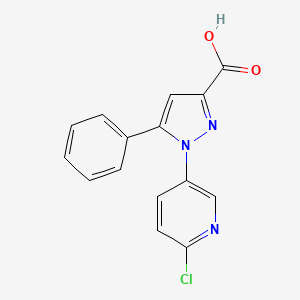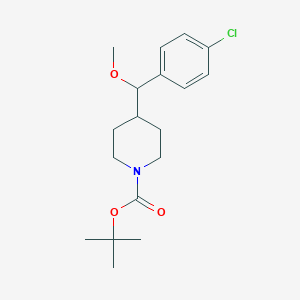
3-(chloromethyl)-2H-chromene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-2H-chromene is an organic compound that belongs to the class of chromenes, which are bicyclic structures consisting of a benzene ring fused to a pyran ring. The chloromethyl group attached to the chromene structure makes this compound particularly interesting due to its potential reactivity and applications in various fields of chemistry and biology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(chloromethyl)-2H-chromene typically involves the chloromethylation of chromene. One common method is the Blanc reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction proceeds as follows:
Blanc Reaction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-2H-chromene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The chloromethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), mild heating.
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), acidic or basic conditions.
Reduction: Reducing agents (e.g., lithium aluminum hydride), anhydrous conditions.
Major Products
Substitution: Formation of substituted chromenes.
Oxidation: Formation of chromene aldehydes or carboxylic acids.
Reduction: Formation of 3-methyl-2H-chromene.
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-2H-chromene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(chloromethyl)-2H-chromene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. For example, its antimicrobial activity could be due to the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromomethyl)-2H-chromene: Similar structure but with a bromomethyl group instead of a chloromethyl group.
3-(Hydroxymethyl)-2H-chromene: Contains a hydroxymethyl group instead of a chloromethyl group.
2H-chromene: The parent compound without any substituents.
Uniqueness
3-(Chloromethyl)-2H-chromene is unique due to the presence of the chloromethyl group, which imparts specific reactivity and potential applications that are distinct from its analogs. The chloromethyl group can participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C10H9ClO |
|---|---|
Peso molecular |
180.63 g/mol |
Nombre IUPAC |
3-(chloromethyl)-2H-chromene |
InChI |
InChI=1S/C10H9ClO/c11-6-8-5-9-3-1-2-4-10(9)12-7-8/h1-5H,6-7H2 |
Clave InChI |
HHWYJGKBFFNZBO-UHFFFAOYSA-N |
SMILES canónico |
C1C(=CC2=CC=CC=C2O1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-[(2,5-dimethylphenyl)sulfamoyl]phenoxy]-N-ethylacetamide](/img/structure/B13869848.png)
![3-[2-[Di(propan-2-yl)amino]ethoxy]aniline](/img/structure/B13869852.png)



![1-Benzyl-3-bromopyrrolo[2,3-c]pyridine](/img/structure/B13869883.png)
![Tert-butyl 5-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]indole-1-carboxylate](/img/structure/B13869889.png)


![tert-butyl N-[(4-bromo-6-methoxy-1,5-naphthyridin-3-yl)amino]carbamate](/img/structure/B13869906.png)
![4-[(2-Cyclopent-2-en-1-ylacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B13869908.png)

![phenyl N-[4-(2-ethyl-1,3-thiazol-4-yl)phenyl]carbamate](/img/structure/B13869915.png)
